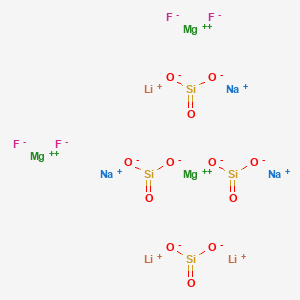
Lithium magnesium sodium fluoride silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium magnesium sodium fluoride silicate, also known as fluorine mica, is a compound that belongs to the family of silicate minerals. It is characterized by its layered structure and the presence of fluoride ions. This compound is known for its stability and unique properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium magnesium sodium fluoride silicate can be synthesized through several methods. One common approach involves the reaction of lithium chloride, magnesium sulfate, and sodium carbonate with a silicate source under controlled conditions. The reaction typically takes place in a reaction kettle, where the mixture is heated to boiling and maintained at a constant temperature for an extended period .
Industrial Production Methods
In industrial settings, this compound is often produced through the co-precipitation method. This involves the use of leaching solutions containing fluoride ions, which react with magnesium and sodium salts to form the desired compound. The reaction conditions, such as temperature and molar ratios, are carefully controlled to ensure the formation of a stable product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium magnesium sodium fluoride silicate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Substitution: It can undergo substitution reactions, where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate ion exchange and other chemical transformations. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of various silicate and fluoride compounds .
Applications De Recherche Scientifique
Lithium magnesium sodium fluoride silicate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst and in the synthesis of other compounds.
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving ion exchange and mineral interactions.
Industry: The compound is used in the production of ceramics, glass, and other materials due to its stability and thermal properties
Mécanisme D'action
The mechanism of action of lithium magnesium sodium fluoride silicate involves its ability to interact with various ions and molecules. The compound’s layered structure allows for the exchange of ions, which can influence chemical reactions and processes. Additionally, its strong adsorption capacity enables it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium magnesium silicate
- Sodium magnesium fluoride
- Lithium sodium silicate
Uniqueness
Lithium magnesium sodium fluoride silicate stands out due to its unique combination of lithium, magnesium, sodium, and fluoride ions. This combination imparts specific properties, such as high thermal stability and strong ion exchange capacity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
64060-48-6 |
|---|---|
Formule moléculaire |
F4Li3Mg3Na3O12Si4 |
Poids moléculaire |
543.1 g/mol |
Nom IUPAC |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
Clé InChI |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



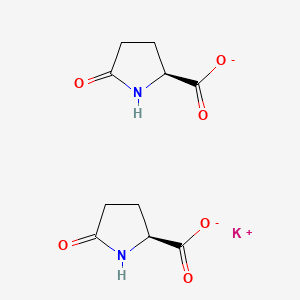
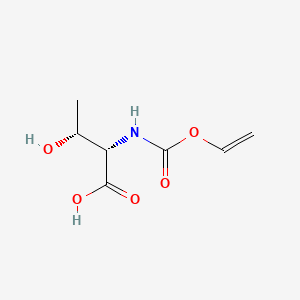
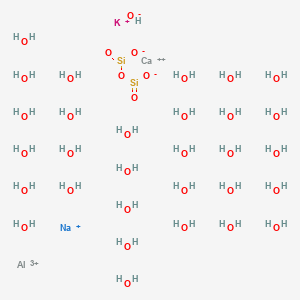
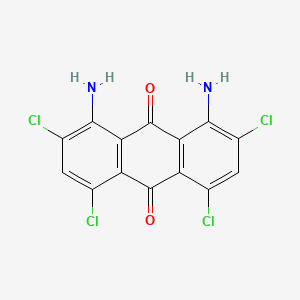
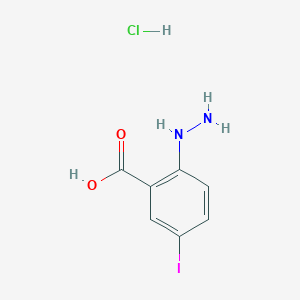


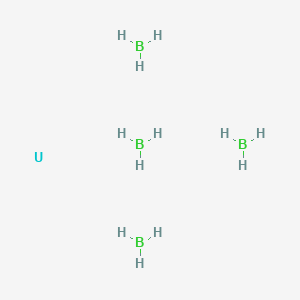
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
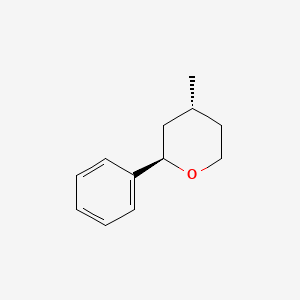
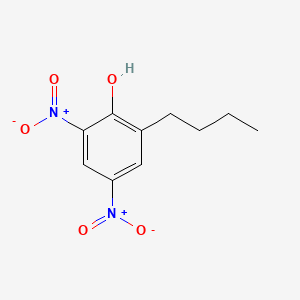
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

